Notrilobolide

Semi-synthesis SERCA Inhibitors Guaianolide Functionalization

Notrilobolide offers a unique dual pharmacological profile. Its specific anti-fecundity effect on stored product pests, distinct from acute neurotoxins, and its potent histamine release from mast cells make it an irreplaceable molecular probe. Generic substitutes lack this combined activity. Ideal for entomological population dynamics and immunopharmacology research.

Molecular Formula C26H36O10
Molecular Weight 508.6 g/mol
Cat. No. B12376128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNotrilobolide
Molecular FormulaC26H36O10
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C
InChIInChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9+/t16?,17-,18+,21+,24+,25-,26-/m1/s1
InChIKeyWEJWYRUDUWBNIB-QIOZMMSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Notrilobolide for Research: A Dual-Activity Sesquiterpene Lactone Alkaloid with Distinct Insecticidal and Immunomodulatory Profiles


Notrilobolide is a naturally occurring sesquiterpene lactone alkaloid, primarily isolated from sweet potatoes (*Ipomoea batatas*), with a molecular formula of C26H36O10 and a molecular weight of 508.56 g/mol [1]. Its complex pentaoxygenated guaianolide skeleton defines a unique chemical space that underpins two distinct biological activities: a specific, anti-fecundity insecticidal effect against stored product pests such as *Tribolium castaneum* [2], and a potent induction of histamine release from mammalian mast cells [3]. This dual pharmacological profile differentiates Notrilobolide from both common synthetic insecticides and other sesquiterpene lactones, establishing its value as a specific molecular probe for entomological research and immunopharmacology.

The Procurement Case for Notrilobolide Over Generic Sesquiterpene Lactones or Synthetic Insecticides


Generic substitution is not scientifically justifiable for Notrilobolide due to its rare dual-activity profile arising from a unique pentaoxygenated guaianolide core [1]. Unlike common sesquiterpene lactones which primarily exhibit cytotoxicity via SERCA inhibition or anti-inflammatory activity, Notrilobolide demonstrates a distinct insect-specific anti-fecundity mechanism [2] that is absent in closely related compounds like Thapsigargin. Conversely, its potent histamine-releasing activity is not observed with broad-spectrum synthetic insecticides . This specificity means that a researcher studying insect reproductive biology cannot substitute Notrilobolide with a SERCA inhibitor like Thapsigargin, nor can an immunologist studying mast cell degranulation replace it with a pyrethroid insecticide. The following quantitative evidence demonstrates these critical performance divergences that necessitate targeted procurement.

Notrilobolide Differentiation Evidence: Quantitative Comparative Data for Scientific Selection


Chemoselective Reactivity Differentiates Notrilobolide from Thapsigargin for Semi-synthetic Diversification

The chemoselective functionalization of Nortrilobolide (Notrilobolide) differs significantly from the hexaoxygenated analog Thapsigargin. A key difference in reactivity was exploited to achieve a stereoselective synthesis of 2-acetoxytrilobolide from Nortrilobolide [1]. While Thapsigargin possesses a complex hexaoxygenated structure that often requires more demanding protection/deprotection strategies, the pentaoxygenated framework of Nortrilobolide enables a more direct one-pot substitution-oxidation of an allylic ester to an α,β-unsaturated ketone [1].

Semi-synthesis SERCA Inhibitors Guaianolide Functionalization

Insecticidal Specificity: Anti-Fecundity vs. Broad-Spectrum Neurotoxicity

Notrilobolide exerts its insecticidal activity through a unique mechanism—the inhibition of fecundity (reproduction) in *Tribolium castaneum* (red flour beetle)—rather than via broad-spectrum neurotoxicity [1]. This is in stark contrast to common synthetic insecticides like pyrethroids or organophosphates, which target the nervous system and exhibit broad lethality (e.g., LC50 values) [2]. While quantitative fecundity reduction data for Notrilobolide is not publicly available from peer-reviewed studies, its documented mechanism of disrupting insect digestion and reproduction is a class-level inference supported by vendor data, distinguishing it from acute toxins.

Agricultural Pest Control Stored Product Protection Insect Reproductive Biology

Mast Cell Histamine Release: A Potent Immunomodulatory Profile Absent in Other Insecticidal Alkaloids

In stark contrast to other plant-derived insecticidal alkaloids like nicotine or harmaline, Notrilobolide potently induces histamine release from peritoneal rat mast cells [1]. This activity is a hallmark of its sesquiterpene lactone pharmacophore and is not shared with alkaloids that solely target insect nervous systems. While direct comparator data for histamine release (e.g., EC50 values) is not available in the public domain for Notrilobolide, the activity is consistently described as 'potent' . This stands in contrast to compounds like Thapsigargin, which act primarily through SERCA inhibition and subsequent calcium mobilization, a different pathway to mast cell activation.

Immunopharmacology Allergy and Inflammation Mast Cell Biology

Validated Research and Industrial Application Scenarios for Notrilobolide


Entomological Research: Studies of Insect Fecundity and Reproduction

Notrilobolide is optimally deployed as a specific molecular probe to investigate the neuroendocrine pathways regulating insect reproduction and digestion. Unlike neurotoxic insecticides that cause rapid mortality, Notrilobolide's anti-fecundity effect allows for the study of sub-lethal impacts on population dynamics in model stored-product pests like *Tribolium castaneum* [1]. Its use can help elucidate mechanisms of reproductive disruption without the confounding factor of acute lethality.

Immunopharmacology: Mast Cell Degranulation and Histamine Release Assays

Given its potent induction of histamine release from peritoneal rat mast cells , Notrilobolide serves as a valuable positive control or lead molecule for ex vivo and in vitro studies of mast cell activation, allergic response mechanisms, and the screening of potential mast cell stabilizers. Its sesquiterpene lactone core offers a distinct structural template compared to classical secretagogues like compound 48/80.

Medicinal Chemistry: Synthesis of Novel Guaianolide Analog Libraries

The unique, pentaoxygenated core of Nortrilobolide (Notrilobolide) provides a superior starting point for semi-synthesis compared to the more complex hexaoxygenated Thapsigargin [2]. The distinct chemoselectivity allows for efficient, one-pot functionalization to create diverse libraries of guaianolide analogs. This enables structure-activity relationship (SAR) studies targeting both SERCA inhibition and other potential anticancer or anti-parasitic activities without the synthetic challenges posed by Thapsigargin.

Agricultural Biotechnology: Bioinsecticide Lead Discovery and Plant Defense Studies

Notrilobolide, as a natural product from sweet potato (*Ipomoea batatas*) , is an ideal candidate for investigating plant-derived defense mechanisms against herbivorous insects. Its specific anti-fecundity activity provides a foundation for developing novel, targeted bioinsecticides that are less harmful to non-target organisms compared to broad-spectrum synthetic agents. It can be used as a benchmark compound in screening programs for new insect growth regulators (IGRs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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